HDP-Mimic C4

Antifungal Drug Discovery Oral Candidiasis In Vivo Efficacy

HDP-Mimic C4 (CAS 1382469-16-0, molecular formula C22H35BrN2O6, MW 503.43), also known as CTIX-1502 or Compound 4, is a fully synthetic, non-peptidic small-molecule mimetic of host defense peptides (HDPs). It belongs to the aryl-based SMAMP (synthetic mimic of antimicrobial peptide) class and acts through a membrane-active mechanism that mirrors the electrostatic interaction of natural HDPs with anionic microbial membranes.

Molecular Formula C22H35BrN2O6
Molecular Weight 503.43
CAS No. 1382469-16-0
Cat. No. B607929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDP-Mimic C4
CAS1382469-16-0
SynonymsHDP Mimic-Compound 4;  HDP Mimic Compound 4;  HDP-Mimic Compound 4;  HDP Mimic-C4;  HDP Mimic C4;  HDP-Mimic C4
Molecular FormulaC22H35BrN2O6
Molecular Weight503.43
Structural Identifiers
SMILESBrC1=CC(OCCCNC(OC(C)(C)C)=O)=CC(OCCCNC(OC(C)(C)C)=O)=C1
InChIInChI=1S/C22H35BrN2O6/c1-21(2,3)30-19(26)24-9-7-11-28-17-13-16(23)14-18(15-17)29-12-8-10-25-20(27)31-22(4,5)6/h13-15H,7-12H2,1-6H3,(H,24,26)(H,25,27)
InChIKeyACACKWFHXFFMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDP-Mimic C4 (CAS 1382469-16-0): A Validated Small-Molecule Host Defense Peptide Mimic for Antifungal Drug Discovery


HDP-Mimic C4 (CAS 1382469-16-0, molecular formula C22H35BrN2O6, MW 503.43), also known as CTIX-1502 or Compound 4, is a fully synthetic, non-peptidic small-molecule mimetic of host defense peptides (HDPs) [1]. It belongs to the aryl-based SMAMP (synthetic mimic of antimicrobial peptide) class and acts through a membrane-active mechanism that mirrors the electrostatic interaction of natural HDPs with anionic microbial membranes [2]. Identified from a library screening of approximately 1,300 HDP mimetics, C4 was selected as a lead compound based on its potent, broad-spectrum antifungal activity, rapid fungicidal kinetics, low mammalian cytotoxicity, and selectivity for fungal over commensal bacterial membranes [3].

Why Generic Antifungals and Earlier HDP Mimics Cannot Substitute for HDP-Mimic C4 in Research Applications


HDP mimetics within the same chemical series exhibit profound divergence in their biological profiles that precludes generic interchange. In the compound library from which C4 was derived, earlier lead compounds such as mPE (compound 1) and PMX519 (compound 2) showed either unacceptable mammalian cytotoxicity or broad-spectrum antibacterial activity that would disrupt commensal microbiomes [1]. C4 was the only compound among the top candidates that simultaneously satisfied all screening criteria: potent anti-Candida activity, low cytotoxicity across three mammalian cell types, activity against fluconazole-resistant clinical isolates, and importantly, selectivity against commensal oral bacteria [2]. The membrane-active mechanism of C4—which does not require energy-dependent transport unlike the natural antifungal peptide histatin 5—further distinguishes its pharmacodynamic profile from both peptide-based and azole-based alternatives [3].

Quantitative Head-to-Head Evidence for HDP-Mimic C4 Versus Closest Analogs and Standard-of-Care Antifungals


Superior In Vivo Efficacy: HDP-Mimic C4 vs. PMX519 and Nystatin in a Mouse Model of Oral Candidiasis

In a direct head-to-head comparison using a cortisol-immunosuppressed mouse model of oral candidiasis, C4 achieved a 2.32 log10 reduction in fungal burden (CFU/tongue) versus vehicle-treated animals (P = 0.023), significantly outperforming both the earlier lead compound PMX519 (compound 2), which achieved only a 0.74 log10 reduction (P = 0.016), and the clinical standard nystatin, which achieved a 1.06 log10 reduction [1]. The efficacy of C4 was statistically superior to both PMX519 (P = 0.004) and nystatin (P = 0.03) [1].

Antifungal Drug Discovery Oral Candidiasis In Vivo Efficacy

Commensal Bacteria Sparing: HDP-Mimic C4 vs. PMX519 Selectivity for Candida Over Oral Microbiome Species

In a direct comparative screen against two oral commensal bacterial species, C4 (compound 4) demonstrated minimal antibacterial activity with MIC values >64 μg/mL against both Streptococcus salivarius and Actinomyces viscosus, whereas PMX519 (compound 2) showed potent activity with MIC values of 2 μg/mL and 4 μg/mL, respectively [1]. This represents at least a 16- to 32-fold improvement in fungal selectivity for C4 over PMX519 [1].

Antifungal Selectivity Microbiome Preservation Commensal Bacteria

Resistance Avoidance: C4 Maintains Stable MIC After 30 Passages vs. 60-Fold MIC Increase for Fluconazole

In a serial passage resistance development study, C. albicans cultured for 30 passages at 0.5× MIC of C4 showed no change in the MIC value, whereas parallel cultures exposed to fluconazole developed a 60-fold increase in MIC after only 16 passages [1]. This outcome is consistent with the membrane-active mechanism of C4, which makes target-based mutational resistance less accessible to the pathogen compared to the ergosterol biosynthesis pathway targeted by azoles [1].

Antifungal Resistance Serial Passage Assay Membrane-Active Mechanism

Mammalian Cytotoxicity Selectivity: C4 vs. mPE (Compound 1) Across Three Cell Lines

In a direct comparative cytotoxicity assessment against three mammalian cell lines, C4 (compound 4) demonstrated substantially lower cytotoxicity than mPE (compound 1). For C4, the EC50 values were 436 μg/mL (NIH 3T3 fibroblasts), 885 μg/mL (HepG2 hepatocytes), and 766 μg/mL (OKF6/TERT oral keratinocytes), yielding selectivity ratios (EC50/MIC) of 109, 221, and 192, respectively, where a ratio >100 is considered strong selectivity [1]. In contrast, mPE exhibited EC50 values of 52, 31, and 68 μg/mL on the same cell lines, with selectivity ratios of only 6.8, 3.9, and 8.5 [1].

Cytotoxicity Selectivity Index Therapeutic Window

Disseminated Candidiasis Survival Benefit: C4 vs. Fluconazole in a Systemic Infection Mouse Model

In a mouse model of disseminated candidiasis, C4 administered intravenously at doses ≥10 mg/kg once daily for four days resulted in complete survival (100%) through day 17 when surviving animals were sacrificed, while reducing kidney fungal burden by up to three logs (1,000-fold) after 24 hours [1]. In the same experimental paradigm, mice treated with the fungistatic drug fluconazole not only exhibited slower weight gain during treatment but also began losing weight at the end of the experiment, suggesting incomplete resolution of infection [1]. The single-dose experiment demonstrated that C4 reduced viable Candida to one log below the level present at the time of drug administration, confirming fungicidal rather than fungistatic activity in vivo [1].

Invasive Candidiasis Systemic Antifungal Survival Model

High-Impact Research and Industrial Applications for HDP-Mimic C4 Based on Validated Evidence


Preclinical Development of Antifungal Therapies Targeting Fluconazole-Resistant Candida Infections

C4 is uniquely suited as a lead compound or reference standard for preclinical antifungal programs targeting drug-resistant Candida species. The compound maintains consistent MIC values of 2-4 μg/mL against fluconazole-resistant clinical isolates of C. glabrata, C. tropicalis, and C. albicans, with no cross-resistance to azole-resistant strains [1]. Its membrane-active mechanism is fundamentally distinct from ergosterol-targeting azoles and cell-wall-targeting echinocandins, providing a complementary mode of action that can be exploited in combination or monotherapy discovery programs [2].

Microbiome-Sparing Antifungal Agent Research

For research programs seeking antifungal agents that minimize collateral damage to the host microbiome, C4 provides a validated tool compound. Its MIC values >64 μg/mL against oral commensal bacteria S. salivarius and A. viscosus—contrasted with PMX519 which potently kills these commensals at 2-4 μg/mL—make C4 the preferred compound for studies investigating fungal-selective therapeutic strategies [1]. This selectivity profile is directly relevant to oral, vaginal, and gastrointestinal candidiasis models where microbiome disruption is a confounding variable.

Resistance Evasion Mechanism Studies

C4 serves as an ideal probe for investigating resistance-evasive antimicrobial mechanisms. Its ability to withstand 30 passages at sub-inhibitory concentrations without any MIC drift, while fluconazole developed 60-fold resistance in only 16 passages, makes it a compelling comparator for studies of antimicrobial resistance evolution [1]. Researchers studying membrane-targeting antimicrobials can use C4 as a benchmark for resistance robustness against Candida species.

In Vivo Efficacy Benchmarking in Disseminated Candidiasis Models

For laboratories establishing disseminated candidiasis models for antifungal efficacy testing, C4 provides a high-performing positive control with well-characterized pharmacodynamic parameters. The compound's demonstrated ability to achieve 3-log reduction in kidney fungal burden and complete survival protection at ≥10 mg/kg IV in an immunosuppressed mouse model [1] establishes a quantitative efficacy benchmark against which novel antifungal candidates can be rigorously compared.

Quote Request

Request a Quote for HDP-Mimic C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.